molecular formula C13H9NO2 B13088439 2-(Furan-2-YL)-5-phenyloxazole

2-(Furan-2-YL)-5-phenyloxazole

Cat. No.: B13088439
M. Wt: 211.22 g/mol
InChI Key: YODQEEQWYMFMNE-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)-5-phenyloxazole is a heterocyclic compound that features both furan and oxazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is characterized by its unique combination of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an oxazole ring, which is another five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-YL)-5-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-furylcarbinol with phenyl isocyanate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve heating and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-YL)-5-phenyloxazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.

Major Products:

    Oxidation: Furanones and oxazole derivatives.

    Reduction: Amines and reduced heterocycles.

    Substitution: Halogenated derivatives of the parent compound.

Scientific Research Applications

2-(Furan-2-YL)-5-phenyloxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)-5-phenyloxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

  • 2-(Furan-2-YL)-5-methyloxazole
  • 2-(Furan-2-YL)-5-ethyloxazole
  • 2-(Furan-2-YL)-5-chloroxazole

Comparison: 2-(Furan-2-YL)-5-phenyloxazole is unique due to the presence of a phenyl group, which can enhance its aromaticity and potential biological activity compared to its methyl, ethyl, or chloro counterparts. The phenyl group can also influence the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(furan-2-yl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C13H9NO2/c1-2-5-10(6-3-1)12-9-14-13(16-12)11-7-4-8-15-11/h1-9H

InChI Key

YODQEEQWYMFMNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CO3

Origin of Product

United States

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